molecular formula C12H8ClFN2O2S2 B2953263 2-chloro-N-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide CAS No. 866154-63-4

2-chloro-N-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

Cat. No. B2953263
CAS RN: 866154-63-4
M. Wt: 330.78
InChI Key: NPSDHADEYKGSPX-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups, including a chloro group (Cl), a methylidene group (=CH2), a fluorophenyl group (C6H4F), an oxo group (=O), and a thiazolidine group (a five-membered ring containing nitrogen and sulfur). The presence of these groups suggests that the compound could participate in a variety of chemical reactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the chloro group might undergo nucleophilic substitution reactions, while the oxo group could participate in condensation reactions .

Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential as an antimicrobial agent. The presence of the chloroacetamide group is known to confer antibacterial properties. Research indicates that similar compounds exhibit appreciable activity against Gram-positive and Gram-negative bacteria . However, they may not show significant antifungal activity, which suggests a selective mechanism of action that could be further explored in this compound.

Chemical Synthesis

The compound could be used as an intermediate in the synthesis of more complex molecules. Its reactive groups, such as the chloroacetamide, could undergo various chemical reactions, leading to the creation of a diverse array of derivatives with potential industrial or pharmaceutical applications.

Each of these applications offers a promising avenue for scientific exploration, and further research could uncover additional uses for this versatile compound. The analysis provided here is based on the structural analogies and known activities of similar compounds, as the specific research on 2-chloro-N-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is limited .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and handling procedures. Without specific safety data, it’s not possible to provide detailed safety and hazard information .

properties

IUPAC Name

2-chloro-N-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O2S2/c13-6-10(17)15-16-11(18)9(20-12(16)19)5-7-2-1-3-8(14)4-7/h1-5H,6H2,(H,15,17)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSDHADEYKGSPX-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)N(C(=S)S2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C/2\C(=O)N(C(=S)S2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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